molecular formula C24H23BrO2 B1219219 Estrobin CAS No. 60883-74-1

Estrobin

Cat. No. B1219219
CAS RN: 60883-74-1
M. Wt: 423.3 g/mol
InChI Key: BYILAACWNFQDGZ-UHFFFAOYSA-N
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Description

Estrobin, also known as α,α-di (p-ethoxyphenyl)-β-phenylbromoethylene and commonly abbreviated as DBE, is a synthetic, nonsteroidal estrogen of the triphenylethylene group . It was never marketed . Chlorotrianisene, and subsequently clomifene and tamoxifen, were derived from it . Estrobin, similarly to other triphenylethylenes, is very lipophilic and hence very long-lasting in its duration of action . Similarly to chlorotrianisene, estrobin behaves as a prodrug to a much more potent estrogen in the body .

Scientific Research Applications

1. Menopausal Symptom Relief

EstroG-100, a product containing Estrobin, demonstrated significant improvements in menopausal symptoms such as vasomotor disturbances, paresthesia, insomnia, nervousness, melancholia, vertigo, fatigue, rheumatic pain, and vaginal dryness in pre-, peri-, and post-menopausal women. This was shown in a randomized double-blind, placebo-controlled study, indicating EstroG-100's efficacy in managing these menopausal symptoms without serious side effects or weight gain (Chang, Kwak, Yi, & Kim, 2012).

2. Impact on Estrogen Receptors and Estrogen Metabolism

Research on pinostrobin, a component related to Estrobin, has shown that it interacts with estrogen receptors and affects estrogen metabolism. Specifically, in a study using a human breast cancer cell line, pinostrobin was observed to have anti-aromatase activity and inhibited the growth of estrogen-dependent cancer cells. This indicates a potential biological interest in pinostrobin among flavonoids due to its effects on estrogen metabolism and receptor transactivation (Le Bail, Aubourg, & Habrioux, 2000).

3. Influence on Health-Related Quality of Life

The effects of estrogen plus progestin, components related to Estrobin, on health-related quality of life have been explored. The Women’s Health Initiative study indicated that combination hormone use, similar to Estrobin's functions, showed no significant effects on general health, vitality, mental health, depressive symptoms, or sexual satisfaction. The study pointed out that there were minor benefits in terms of sleep disturbance and physical functioning but these were not clinically meaningful (Hays et al., 2003).

properties

IUPAC Name

1-[2-bromo-1-(4-ethoxyphenyl)-2-phenylethenyl]-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrO2/c1-3-26-21-14-10-18(11-15-21)23(24(25)20-8-6-5-7-9-20)19-12-16-22(17-13-19)27-4-2/h5-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYILAACWNFQDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209726
Record name Estrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrobin

CAS RN

60883-74-1
Record name Estrobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060883741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM7V5ZUU9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LY Kochi, PL Freitas, LT Maranho, P Juneau… - Sustainability, 2020 - mdpi.com
… According to those authors, the principal pesticide classes that those systems remove are organophosphates, pyrethroids, organochlorines and estrobin, while lower rates of removal …
Number of citations: 39 www.mdpi.com
M Tz - 2023 - mkulima.sua.ac.tz
Pilipili hoho kama linavyotambulika kitaalamCapsicum annuumni zao la mboga mboga lenye asili ya Amerika ya Kusini ambako lilisambaa mpaka sasa kulimwa katika maeneo mengi …
Number of citations: 2 www.mkulima.sua.ac.tz
EC Camós, MD Sastre, PR Noguera - 2011 - books.google.com
… gran majoria de poblacions del litoral mediterrani, perquèlahistIria del naixement d’Arenysde Marnoés gens diferent de la demolts altres pobles costaners mediterranis que estrobin al …
Number of citations: 0 books.google.com

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